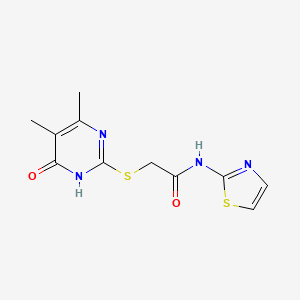![molecular formula C21H29N5O2 B2454934 4-(4-(Dimethylamino)phenyl)-6-(2-(Piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidin-2,5-dion CAS No. 1173055-69-0](/img/structure/B2454934.png)
4-(4-(Dimethylamino)phenyl)-6-(2-(Piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidin-2,5-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(dimethylamino)phenyl)-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C21H29N5O2 and its molecular weight is 383.496. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(dimethylamino)phenyl)-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(dimethylamino)phenyl)-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer-Aktivität
Diese Verbindung wurde auf ihre Anticancer-Aktivität in vitro untersucht . In-silico-Pharmakokinetikprofile wurden untersucht und in-vitro-Anticancer-Aktivitäten an MDA-MB-231-, MCF-7- und A-549-Zelllinien durchgeführt . Alle synthetisierten Moleküle zeigten eine Präferenz für die Hemmung des Zellwachstums gegenüber Brustkrebs-(MDA-MB-231 und MCF-7) und Lungenkrebs-(A-549) Zelllinien .
Pharmakokinetisches Profil
Die Verbindung wurde auf ihr in-silico-Pharmakokinetikprofil untersucht . Alle Moleküle zeigten die gewünschten physikalisch-chemischen Eigenschaften, die für die orale Bioverfügbarkeit erforderlich sind . Alle synthetisierten Moleküle zeigten eine hohe GI-Absorption, was die wichtigste Eigenschaft für die Arzneimittelentwicklung ist .
Vorhersagen zur akuten Toxizität
Bei Vorhersagen zur akuten Toxizität fallen alle Moleküle in die Toxizitätsklasse IV . Die zelluläre Toxizität der neuartigen Verbindungen wurde auch unter Verwendung normaler Maus-embryonaler Fibroblasten (NIH/3T3)-Zelllinien untersucht .
Nichtlineare optische Anwendungen
Ein neuer Chromophor mit erweiterter π-Konjugation wurde synthetisiert . Nucleations- und Löslichkeitsstudien wurden durchgeführt, um ein geeignetes Lösungsmittelsystem für das Materialwachstum zu identifizieren . Die Effizienz der zweiten Harmonischen Erzeugung der Verbindung wurde durch einen Pulvertest gemessen, und Dichtefunktionaltheorieberechnungen wurden durchgeführt, um die nichtlinearen optischen Eigenschaften von DACSC auf molekularer Ebene zu vergleichen .
Materialwachstum
Nucleations- und Löslichkeitsstudien wurden durchgeführt, um ein geeignetes Lösungsmittelsystem für das Materialwachstum zu identifizieren . 4-[4-(4-Dimethylamino-phenyl) buta-1,3-dienyl]-1-methyl pyridinium p-chlorobenzenesulfonat Dihydrat (DACSC·2H2O) Kristalle mit nicht-zentrosymmetrischer Raumgruppe wurden aus dem gemischten Lösungsmittelsystem entwickelt .
Serotonin-Transportstudie
Diese Verbindung eignet sich besser als ASP, um den hSERT-Transport fluorometrisch zu untersuchen . Serotonin (5HT)3 spielt eine Rolle bei der Regulation vieler Verhaltensweisen , und Störungen des serotonergen Systems .
Eigenschaften
IUPAC Name |
4-[4-(dimethylamino)phenyl]-6-(2-piperidin-1-ylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-24(2)16-8-6-15(7-9-16)19-18-17(22-21(28)23-19)14-26(20(18)27)13-12-25-10-4-3-5-11-25/h6-9,19H,3-5,10-14H2,1-2H3,(H2,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFVNUOXJSWXHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3=C(CN(C3=O)CCN4CCCCC4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2454852.png)

![(2Z)-2-[3-(4-Bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide](/img/structure/B2454855.png)
![N-(3,4-dimethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2454856.png)
![2-(3-methoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide](/img/structure/B2454857.png)
![6-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide](/img/structure/B2454858.png)

![6-[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2454861.png)


![N-[2-(5-Hydroxypyridin-3-yl)ethyl]but-2-ynamide](/img/structure/B2454865.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2454866.png)

![(R)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol hydrobromide](/img/structure/B2454872.png)
